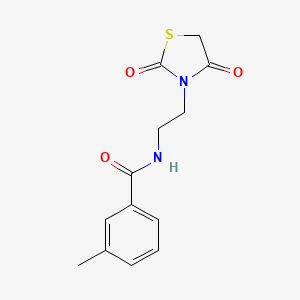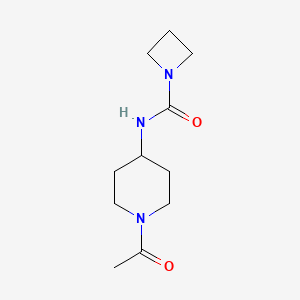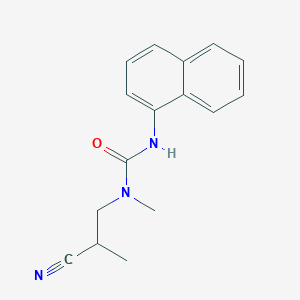
N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
科学的研究の応用
N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has been extensively studied for its potential applications in cancer treatment. In preclinical studies, N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, and colon cancer. N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
作用機序
The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has been shown to activate the production of cytokines and chemokines, which are involved in the immune response to cancer cells. N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has also been shown to induce the production of reactive oxygen species, which can lead to tumor cell death.
Biochemical and Physiological Effects
N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has been shown to induce the production of cytokines and chemokines, which are involved in the immune response to cancer cells. N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has also been shown to induce the production of reactive oxygen species, which can lead to tumor cell death. N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has been shown to have a short half-life in the body, which limits its effectiveness as a cancer treatment.
実験室実験の利点と制限
N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has been extensively studied for its potential applications in cancer treatment. However, N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has a short half-life in the body, which limits its effectiveness as a cancer treatment.
将来の方向性
There are a number of future directions for research on N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide. One area of research is the development of analogues of N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide that have a longer half-life in the body and are more effective as cancer treatments. Another area of research is the development of combination therapies that include N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide and other cancer treatments, such as chemotherapy and radiation therapy. Additionally, more research is needed to fully understand the mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide and its potential applications in cancer treatment.
合成法
N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide can be synthesized using a variety of methods, including the reaction of 3-methylbenzoic acid with thionyl chloride to produce 3-methylbenzoyl chloride, which is then reacted with 2-mercaptoethanol to produce the intermediate 2-(2-hydroxyethylthio)benzoic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is then reacted with 2-mercaptoethanol and ammonia to produce N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide.
特性
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-9-3-2-4-10(7-9)12(17)14-5-6-15-11(16)8-19-13(15)18/h2-4,7H,5-6,8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKJOLQQLIVVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7530126.png)
![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)

![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)
![5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7530171.png)

![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)